Comparison of PNMT Inhibitory Activity: 5-(Aminomethyl)-N-phenylpyrimidin-2-amine vs. Potent N-Phenylpyrimidin-2-amine Kinase Inhibitors
In a direct biochemical assay, 5-(Aminomethyl)-N-phenylpyrimidin-2-amine exhibited a Ki of 1.11E+6 nM (equivalent to 1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT) [1]. This value indicates very weak inhibition. In stark contrast, optimized N-phenylpyrimidin-2-amine derivatives, such as compound 34a from a c-Met inhibitor series, demonstrate potent kinase inhibition with IC50 values as low as 15.0 nM [2]. The >74,000-fold difference in potency between the unoptimized scaffold and a lead-like molecule within the same chemical class underscores the specific and limited intrinsic activity of the 5-(Aminomethyl)-N-phenylpyrimidin-2-amine scaffold. This data is crucial for researchers selecting a starting point for a medicinal chemistry program, as it defines the baseline activity from which optimization must begin.
| Evidence Dimension | Inhibitory potency against PNMT vs. c-Met kinase (as a representative kinase target for the class) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM against PNMT |
| Comparator Or Baseline | Optimized N-phenylpyrimidin-2-amine derivative (Compound 34a) with IC50 = 15.0 nM against c-Met |
| Quantified Difference | Target compound is >74,000-fold less potent than an optimized analog on a related target. |
| Conditions | PNMT assay: Radiochemical assay using bovine enzyme [1]. c-Met assay: In vitro kinase inhibition assay [2]. |
Why This Matters
This stark potency difference confirms the compound's role as a low-activity scaffold, making it an ideal starting point for structure-activity relationship (SAR) studies where the goal is to build in potency and selectivity, rather than a tool compound for probing a specific biological pathway.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584). Affinity Data: Ki=1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] Huang, D., Yang, J., Zhang, Q., Wang, G., Zhang, Z., Zhang, Y., & Li, J. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 225, 113648. View Source
